Br-PEG4-CH2COOH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19BrO6 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) |
InChI Key |
GNHQMWDLFMWZTA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Br Peg4 Ch2cooh and Analogous Heterobifunctional Peg Linkers
Strategies for Carboxylic Acid Introduction on Poly(ethylene glycol) Chains
The introduction of a carboxylic acid moiety onto a PEG chain is a fundamental step in the synthesis of many heterobifunctional linkers. This functional group provides a versatile handle for subsequent conjugation reactions, most commonly with primary amines to form stable amide bonds. broadpharm.comaxispharm.com Two principal strategies are employed for this transformation: the direct oxidation of terminal alcohol groups and the esterification of the alcohol with a carboxylic acid precursor followed by hydrolysis.
Direct oxidation of the primary alcohol at the terminus of a PEG chain offers a straightforward route to the corresponding carboxylic acid. tandfonline.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction and the desired purity of the final product.
One common method involves the use of chromium trioxide (CrO₃) in the presence of an acid, such as sulfuric acid. tandfonline.comresearchgate.net This method has been shown to be effective for the oxidation of PEGs, yielding PEG-carboxylates with high conversion rates. tandfonline.com However, a significant drawback of this approach is the need to remove residual chromium, which often requires extensive extraction and washing steps. researchgate.net
Other oxidizing agents, such as potassium permanganate (KMnO₄) under alkaline conditions and nitric acid, have also been utilized. google.comresearchgate.net While effective, these stronger oxidizing conditions can sometimes lead to the cleavage of the ether linkages within the PEG backbone, resulting in a broader molecular weight distribution of the final product. google.com Milder oxidation methods, for example, using manganese dioxide (MnO₂) to first form a PEG-aldehyde followed by oxidation with hydrogen peroxide, have been explored to minimize chain cleavage, though this may result in lower yields. google.com
| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Chromium Trioxide (CrO₃) / H₂SO₄ | Aqueous solution, ambient temperature | High conversion (>98%) | Requires removal of chromium by-products |
| Potassium Permanganate (KMnO₄) | Alkaline solution | Effective oxidation | Can cause PEG chain cleavage |
| Nitric Acid (HNO₃) | Aqueous solution | Strong oxidizing agent | Can cause PEG chain cleavage and formation of nitrate/nitrite esters |
| Manganese Dioxide (MnO₂) / H₂O₂ | Two-step process | Milder conditions | Potentially lower yields |
An alternative to direct oxidation is a two-step process involving an initial esterification or etherification reaction followed by hydrolysis. researchgate.net This method often provides better control and avoids the harsh conditions associated with some oxidation reactions.
A common approach is the reaction of the terminal hydroxyl group of PEG with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. researchgate.net The base deprotonates the PEG alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide to form an ether linkage. The resulting ester is then hydrolyzed to yield the desired PEG-carboxylic acid. axispharm.com
The carboxylic acid groups on the PEG linker can be activated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate conjugation with primary amines. broadpharm.comaxispharm.com This activation is most efficient at a pH between 4.5 and 7.2. axispharm.com
| Reagent | Reaction Steps | Key Considerations |
|---|---|---|
| Chloroacetic Acid / Base | 1. Deprotonation of PEG-OH. 2. Nucleophilic substitution with chloroacetic acid. 3. Hydrolysis of the resulting ester. | Avoids harsh oxidizing agents. |
| Bromoacetic Acid / Base | 1. Deprotonation of PEG-OH. 2. Nucleophilic substitution with bromoacetic acid. 3. Hydrolysis of the resulting ester. | Similar to the chloroacetic acid route. |
Bromination Strategies for Poly(ethylene glycol) Chain Termination
The introduction of a bromine atom at one terminus of the PEG chain provides a reactive site for various nucleophilic substitution reactions, enabling the attachment of other molecules. precisepeg.comaxispharm.com The bromide is a good leaving group, making it suitable for reactions with nucleophiles like thiols to form stable sulfide bonds. precisepeg.comaxispharm.com
A prevalent strategy for PEG bromination involves a two-step process. First, the terminal hydroxyl group is converted into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs). nih.govnih.gov This is typically achieved by reacting the PEG with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
In the second step, the mesylated or tosylated PEG is reacted with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr). The bromide ion acts as a nucleophile and displaces the mesylate or tosylate group in an Sₙ2 reaction to yield the bromo-terminated PEG. nih.govnih.gov This method is highly efficient and generally proceeds with high yields. nih.gov
Direct bromination of the terminal hydroxyl group is also possible using various brominating agents. One such reagent is 2-bromo acetyl bromide. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide that is formed as a byproduct. researchgate.net
Another approach involves the complexation of potassium tribromide (KBr₃) with PEG, which can then act as a brominating agent for other molecules. longdom.org While this method is more commonly used for the bromination of aromatic compounds, it demonstrates the potential for direct bromination reactions involving PEG scaffolds. longdom.org Covalent bromination of PEG has also been achieved, leading to the substitution of terminal hydroxyl groups with bromine, which can be confirmed by the appearance of new signals in ¹H NMR spectra characteristic of bromo-alkyl groups. nih.gov
Orthogonal Protecting Group Strategies in Multistep Synthesis
The synthesis of heterobifunctional linkers like Br-PEG4-CH2COOH inherently requires a multistep approach where one terminus of the PEG chain is modified while the other remains unchanged, and vice versa. To achieve this selectivity, orthogonal protecting group strategies are essential. bham.ac.ukfiveable.me Orthogonal protecting groups are distinct functional groups that can be removed under specific conditions without affecting other protecting groups in the molecule. bham.ac.ukfiveable.me
In the context of synthesizing this compound, a common strategy would be to start with a PEG molecule where one hydroxyl group is protected with a group that is stable to the conditions required for introducing the carboxylic acid and the bromine. For example, a protecting group that is stable to both oxidation/esterification and bromination conditions would be employed.
Common orthogonal protecting group pairs include Boc/Fmoc and Alloc/Allyl, which are selectively removed under different reaction conditions. fiveable.me For instance, if one terminus is protected with a base-labile group like Fmoc, the other terminus can be modified. Subsequently, the Fmoc group can be removed under basic conditions to expose the functional group for the next reaction step. broadpharm.com This allows for the sequential and controlled introduction of the desired functionalities at each end of the PEG linker. The development of such orthogonal strategies is critical for the efficient synthesis of complex molecules with diverse reactive functionalities. bham.ac.uk
Iterative Synthesis for Monodisperse Heterobifunctional PEG Derivatives
The synthesis of monodisperse heterobifunctional Poly(ethylene glycol) (PEG) derivatives, such as this compound, necessitates precise control over the degree of polymerization to ensure a uniform chain length. Traditional polymerization of ethylene (B1197577) oxide results in a distribution of molecular weights, known as polydispersity. For applications in drug delivery and bioconjugation, where well-defined pharmacokinetics and stoichiometry are crucial, monodisperse PEGs with specific functional groups at each terminus are highly desirable. researchgate.net Iterative synthesis methodologies have emerged as a powerful strategy to achieve this level of precision. These approaches involve the stepwise addition of defined PEG units, allowing for the construction of PEG chains with exact lengths and distinct terminal functionalities.
One prominent iterative approach involves the unidirectional chain extension of a PEGylated structure. researchgate.netnih.gov This can be exemplified by the synthesis on a multi-armed core, such as a three-armed nanostar, which facilitates purification of the intermediates. researchgate.net The process typically utilizes a PEG building block with one terminus protected by a temporary protecting group, such as a dimethoxytrityl (Dmtr) group, and the other end activated for coupling. researchgate.netresearchgate.net The iterative cycle consists of coupling the building block to the growing PEG chains on the core, followed by the removal of the protecting group to allow for the next coupling reaction. After the desired chain length is achieved, the heterobifunctional PEG can be cleaved from the central core. nih.gov
Another effective iterative method is solid-phase synthesis, which offers the advantage of simplified purification by allowing reagents and byproducts to be washed away from the resin-bound PEG chain. nih.gov This technique involves anchoring the initial PEG unit to a solid support, followed by a repetitive cycle of deprotection and coupling of a protected PEG monomer. researchgate.netnih.gov For instance, a monomer like TsO-PEG5-O(CH2)2Ph, which contains a tosyl leaving group and a base-labile phenylethyl protecting group, can be used. researchgate.net The cycle typically involves deprotection to reveal a reactive hydroxyl group, followed by a Williamson ether synthesis to couple the next monomer. researchgate.netnih.gov This process is repeated until the target chain length is reached, after which the final product is cleaved from the solid support.
The Williamson ether synthesis is a key reaction in many iterative PEG synthesis strategies. researchgate.netacs.org Recent advancements have focused on optimizing this reaction to improve efficiency and yield. The use of strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) has been shown to significantly accelerate the reaction time, enabling the rapid synthesis of long, monodisperse PEG chains. acs.org This iterative exponential growth strategy allows for the doubling of the PEG chain length in each cycle, leading to a rapid increase in molecular weight. acs.org
The purification and characterization of the monodisperse products are critical steps in these synthetic methodologies. The unique architecture of intermediates, such as PEGylated homostars, can simplify chromatographic purification. nih.gov Analytical techniques such as Mass Spectrometry (MALDI-TOF MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the molecular weight and purity of the final heterobifunctional PEG linker. nih.govacs.org
A generalized iterative synthesis for a heterobifunctional PEG linker, adaptable for a compound like this compound, would involve the sequential addition of tetraethylene glycol units. The synthesis would start with a protected initiating unit, and each cycle would add one PEG4 unit. After reaching the desired length, the terminal groups would be functionalized to introduce the bromo and carboxylic acid moieties.
Table 1: Illustrative Iterative Synthesis Cycle for a Heterobifunctional PEG Linker
| Step | Description | Key Reagents/Conditions | Purpose |
| 1. Initiation | Attachment of the first protected PEG unit to a solid support or soluble core. | Wang resin, Protected PEG monomer | To provide a starting point for the iterative growth. |
| 2. Deprotection | Removal of the terminal protecting group (e.g., Dmtr) from the growing PEG chain. | Dichloroacetic acid (DCA) or Trifluoroacetic acid (TFA) | To expose a reactive hydroxyl group for the next coupling step. |
| 3. Activation | Conversion of the newly exposed hydroxyl group into a good leaving group or activation of the incoming monomer. | Tosyl chloride (TsCl), pyridine or Mesyl chloride (MsCl) | To facilitate the subsequent nucleophilic substitution reaction. |
| 4. Coupling | Reaction of the activated PEG chain with the next protected PEG monomer via Williamson ether synthesis. | Protected PEG-alcohol, a strong base (e.g., NaH, KHMDS) | To elongate the PEG chain by one monomer unit. |
| 5. Iteration | Repetition of the deprotection, activation, and coupling steps until the desired chain length is achieved. | Repetition of reagents from steps 2-4 | To build a monodisperse PEG chain of a specific length. |
| 6. Final Functionalization | Modification of the terminal ends of the PEG chain to introduce the desired functional groups (e.g., -Br and -COOH). | PBr3 or CBr4/PPh3 for bromination; Oxidation of a terminal alcohol for the carboxylic acid. | To create the final heterobifunctional PEG linker. |
| 7. Cleavage and Purification | Release of the final product from the solid support (if applicable) and purification. | Trifluoroacetic acid (TFA) for cleavage from Wang resin; Chromatography (e.g., HPLC) | To obtain the pure, monodisperse heterobifunctional PEG linker. |
Advanced Bioconjugation Strategies Employing Br Peg4 Ch2cooh Scaffolds
Amide Bond Formation with Primary Amine Moieties
The carboxylic acid group (-CH2COOH) of Br-PEG4-CH2COOH is readily activated for conjugation with primary amine moieties (-NH2) present on biomolecules such as proteins, peptides, or small molecules. This process typically results in the formation of a stable amide bond, a common and robust linkage in bioconjugation.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used to facilitate the formation of amide bonds from carboxylic acids and amines. These reagents activate the carboxylic acid group in situ, typically by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine. This reaction generally proceeds under mild conditions and can achieve good yields, often ranging from 70-90% for EDC coupling chemistrysteps.com. The use of EDC is particularly favored due to the water-soluble nature of its urea (B33335) byproduct, simplifying purification compared to DCC, whose byproduct (dicyclohexylurea) is insoluble chemistrysteps.com.
An alternative approach involves pre-activating the carboxylic acid of this compound by converting it into an active ester, such as an N-Hydroxysuccinimide (NHS) ester or a Pentafluorophenyl (PFP) ester. These activated intermediates are more stable than the O-acylisourea formed with carbodiimides and react efficiently with primary amines to form amide bonds. NHS esters, for example, are commonly used due to their good reactivity and relative stability in aqueous buffers, although they can be susceptible to hydrolysis nih.govbiochempeg.commedchemexpress.com. This method allows for the preparation of stable activated reagents that can be stored and used for conjugation when needed.
Urone-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent a highly efficient class of reagents for amide bond formation. These reagents activate the carboxylic acid group, promoting rapid and high-yield coupling with primary amines. HATU is known for its effectiveness in challenging coupling reactions, including those involving sterically hindered or less reactive substrates, and it is also effective at minimizing epimerization, which is crucial in peptide synthesis biochempeg.combiochempeg.combroadpharm.comunimi.it. Its application with PEG-carboxylic acids like this compound ensures efficient amide bond formation for bioconjugation broadpharm.com.
Table 1: Comparison of Amide Bond Formation Reagents with Carboxylic Acids
| Coupling Reagent | Mechanism of Activation | Typical Yields | Advantages | Disadvantages |
| EDC | O-acylisourea | 70-90% | Water-soluble byproduct, mild conditions | Can be sensitive to moisture; byproduct removal can be challenging |
| DCC | O-acylisourea | 70-90% | Effective coupling | Insoluble byproduct (DCU) requires filtration; potential allergen |
| NHS Ester | Pre-formed active ester | High | Stable intermediate, good reactivity with amines | Susceptible to hydrolysis; requires separate activation step |
| HATU | Triazolium intermediate | Very High | Fast reaction, high efficiency, low epimerization | More expensive than carbodiimides |
Note: Yields are representative of general amide bond formation and may vary depending on the specific substrates and reaction conditions.
Nucleophilic Substitution Reactions Utilizing the Bromide Functionality
The terminal bromide (-Br) on this compound serves as a good leaving group, enabling nucleophilic substitution reactions (SN2). This functionality allows for the attachment of molecules containing nucleophilic groups, such as alcohols (forming ethers) or thiols.
The bromide terminus of this compound can participate in Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide (deprotonated alcohol) on the alkyl bromide, displacing the bromide ion and forming an ether linkage wikipedia.orgmasterorganicchemistry.comlibretexts.org. The reaction is typically carried out in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at elevated temperatures (50-100 °C) and can achieve yields of 50-95% in laboratory settings wikipedia.org. This strategy can be used to attach this compound to molecules bearing hydroxyl groups, creating stable ether-linked conjugates.
Alkyl bromides are reactive towards thiols via SN2 nucleophilic substitution, forming thioether linkages. This reaction is often performed under basic conditions to deprotonate the thiol, generating a more potent thiolate nucleophile. The resulting thioether bond is generally stable and can be formed under mild conditions, making it suitable for bioconjugation. While specific research findings detailing the quantitative efficiency of this compound with thiols are not extensively detailed in the provided snippets, the general reactivity of alkyl bromides with thiols is well-established for creating covalent attachments. This approach offers an alternative to the more common thiol-maleimide conjugation.
Table 2: Reactivity of the Bromide Terminus of this compound
| Nucleophile Type | Reaction Type | Linkage Formed | Typical Conditions | General Efficiency |
| Alcohol/Alkoxide | Williamson Ether Synth. | Ether | Polar aprotic solvent (MeCN, DMF), base, 50-100 °C | 50-95% |
| Thiol/Thiolate | SN2 Substitution | Thioether | Polar solvent, base (e.g., DIPEA, Et3N), room temperature to moderate heating | High |
Note: Specific yields and optimal conditions for this compound with various nucleophiles would require experimental validation.
Compound List:
this compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N,N'-dicyclohexylcarbodiimide (DCC)
N-Hydroxysuccinimide (NHS)
Pentafluorophenyl ester (PFP ester)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Primary amines
Alcohols
Alkoxides
Thiols
Alkyl halides
Alkyl tosylates
Alkyl mesylates
Dicyclohexylurea (DCU)
Integration with Bioorthogonal Click Chemistry Methodologies
Bioorthogonal click chemistry reactions are highly specific and efficient chemical transformations that can occur in biological environments without interfering with native biochemical processes. This compound can be readily adapted for these powerful conjugation techniques.
Derivatization to Azide (B81097) or Alkyne Functionalities for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The bromide end of this compound is an excellent leaving group, amenable to nucleophilic substitution reactions. This property allows for its straightforward derivatization to introduce either an azide or an alkyne moiety, which are the key components for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction broadpharm.commdpi.comprecisepeg.comuni-muenchen.deacs.orgresearchgate.netbiochempeg.com.
To prepare an azide-functionalized linker, the bromide group of this compound can be displaced by azide ions (e.g., sodium azide, NaN₃) through nucleophilic substitution, yielding Azide-PEG4-CH2COOH broadpharm.combiochempeg.combroadpharm.com. Conversely, reaction with a terminal alkyne nucleophile can generate Alkyne-PEG4-CH2COOH medchemexpress.com. These azide- or alkyne-terminated PEG derivatives can then be activated at the carboxylic acid terminus (e.g., using EDC/NHS coupling) to react with amine groups on biomolecules. The resulting conjugate, now bearing either an azide or an alkyne, can subsequently undergo CuAAC with a complementary alkyne or azide-functionalized molecule, respectively, forming a stable 1,2,3-triazole linkage broadpharm.commdpi.comuni-muenchen.deacs.orgbiochempeg.com. This strategy is widely employed for labeling proteins, peptides, and other biomolecules due to the high efficiency and specificity of the CuAAC reaction broadpharm.comuni-muenchen.deacs.org.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) via Secondary Functionalization
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for bioorthogonal conjugation, making it particularly suitable for sensitive biological applications and in vivo studies broadpharm.comprecisepeg.comuni-muenchen.deacs.orgnih.govacs.org. This compound can be utilized in SPAAC strategies through similar derivatization pathways.
The bromide end can be substituted with a strained alkyne moiety, such as a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN)), to yield a cyclooctyne-PEG4-CH2COOH linker broadpharm.commedchemexpress.comnih.gov. Alternatively, as described above, the bromide can be converted to an azide, producing Azide-PEG4-CH2COOH. This azide-functionalized linker can then be conjugated to a biomolecule via its carboxylic acid group. The biomolecule-ligated azide-PEG4-CH2COOH can subsequently react with a strained alkyne (e.g., DBCO or BCN), or vice versa, to form the triazole ring without the need for a metal catalyst broadpharm.comprecisepeg.comuni-muenchen.debiochempeg.comnih.govacs.orgnih.gov. This "secondary functionalization" approach, where the PEG linker is modified first and then conjugated, allows for the introduction of SPAAC handles onto biomolecules for highly specific labeling and conjugation mdpi.comnih.gov.
Site-Specific Conjugation to Native Amino Acids in Biomacromolecules
The bifunctional nature of this compound makes it an effective tool for site-specific conjugation to native amino acids in proteins and other biomacromolecules. The carboxylic acid group is particularly valuable for targeting amino acid side chains or termini.
The bromide group itself can also serve as a handle for conjugation, typically through nucleophilic substitution reactions with thiols (cysteine residues) or amines (lysine residues), although the carboxylic acid is more commonly used for amine conjugation via amide bond formation biochempeg.combroadpharm.comadcreview.combenchchem.com. This dual reactivity allows for versatile conjugation schemes, where either end of the this compound linker can be utilized depending on the desired strategy and the available reactive groups on the biomolecule.
Research Applications in Chemical Biology and Advanced Materials Science
Roles in Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Central to many TPD approaches is the design of chimeric molecules that can simultaneously bind a target protein and a component of the cellular degradation machinery. The linker connecting these two binding elements is a critical determinant of the resulting degrader's efficacy.
The compound Br-PEG4-CH2COOH is an exemplary PEG-based PROTAC linker. springernature.com Its design incorporates several key principles essential for effective PROTAC development:
Bifunctionality for Sequential Conjugation: The molecule features a bromide (Br) group and a terminal carboxylic acid (-COOH). springernature.com The bromide is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines. springernature.com This dual reactivity allows for the controlled, sequential attachment of the POI ligand and the E3 ligase ligand.
Hydrophilicity and Solubility: The PEG4 spacer is inherently hydrophilic, which helps to improve the aqueous solubility of the final PROTAC molecule. acs.orgspringernature.com This is a significant advantage, as many POI and E3 ligase ligands are hydrophobic, and poor solubility can limit a PROTAC's cellular uptake and bioavailability. acs.org
Flexibility and Conformational Control: The ethylene (B1197577) glycol units of the PEG linker provide significant conformational flexibility. broadpharm.com This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination. broadpharm.com
The general structure of a PROTAC and the role of the linker are depicted below:
| Component | Function | Example Moiety derived from this compound |
| POI Ligand | Binds to the target protein of interest. | Varies depending on the target. |
| Linker | Connects the POI and E3 ligase ligands; influences solubility, permeability, and ternary complex formation. | The PEG4-CH2CO- moiety or a derivative thereof. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Varies depending on the E3 ligase. |
The length and chemical composition of the linker are critical parameters that significantly influence the efficacy of a PROTAC. The PEG4 length of this compound provides a specific distance between the two ends of the molecule, which in turn dictates the spatial separation of the POI and E3 ligase ligands in the final PROTAC.
Systematic variations in PEG linker length have been shown to directly impact the degradation efficiency of PROTACs. medchemexpress.com An optimal linker length is required to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase). If the linker is too short, steric hindrance may prevent the two proteins from coming together effectively. Conversely, if the linker is too long, it may lead to unproductive binding modes or decreased stability of the ternary complex. The PEG4 unit offers a balance of length and flexibility that has proven effective in many PROTAC designs. medchemexpress.combroadpharm.com
| Linker Property | Influence on PROTAC Efficacy | Contribution of this compound |
| Length | Affects the geometry and stability of the ternary complex. | The 4-unit PEG chain provides an optimal distance for many protein pairs. |
| Composition | Influences solubility, cell permeability, and metabolic stability. | The hydrophilic PEG nature improves water solubility. acs.org |
| Flexibility | Allows for conformational adjustments to achieve a productive ternary complex. | The PEG backbone offers significant rotational freedom. broadpharm.com |
The conceptual framework of using bifunctional molecules to co-opt cellular machinery for therapeutic purposes extends beyond PROTACs. Several other degradation modalities have been developed, and while direct evidence of this compound's use in these specific examples is not prevalent in the literature, the principles of its linker functionality are highly applicable.
Lysosome-Targeting Chimeras (LYTACs): LYTACs are designed to degrade extracellular and membrane-associated proteins by directing them to the lysosomal degradation pathway. acs.org A LYTAC consists of a ligand that binds the target protein and a second ligand that engages a lysosome-targeting receptor. These two components are joined by a linker. The hydrophilic and flexible properties of a PEG4 linker derived from this compound would be advantageous in this context, ensuring proper spatial orientation and solubility of the chimera.
Autophagy-Targeting Chimeras (AUTACs): AUTACs induce the degradation of cytosolic proteins via the autophagy-lysosome pathway. medchemexpress.com They are composed of a target-binding ligand and an autophagy-targeting ligand connected by a linker. medchemexpress.com Similar to PROTACs and LYTACs, the linker's length and chemical nature are critical for the molecule's function, and the features of a PEG4 linker would be beneficial for AUTAC design. One study noted that significant degradation potency was maintained even with a longer PEG linker in an AUTOTAC (a related modality), suggesting that the flexibility of such linkers is a key attribute. broadpharm.com
Phospho-dependent-degrader-recruiting chimeras (PhoRCs): PhoRCs are a more specialized type of degrader that targets phosphorylated proteins. The design principles still rely on a bifunctional molecule with a linker connecting a phosphoprotein-binding domain and an E3 ligase ligand. The modular nature of this compound would allow for its incorporation into such a system to bridge the two recognition elements.
Utility in Nanomaterial Surface Engineering and Functionalization
The surface properties of nanomaterials dictate their stability, biocompatibility, and interaction with biological systems. This compound is an exemplary molecule for surface engineering due to its distinct functional ends and hydrophilic PEG spacer. medkoo.combroadpharm.com This allows for the covalent attachment of a robust, water-soluble layer that can also serve as an anchor for further functionalization.
Metallic nanoparticles are widely used in diagnostics and therapeutics, and their performance is critically dependent on their surface chemistry. semanticscholar.orgmdpi.com
Gold Nanoparticles (AuNPs): AuNPs are often used in bio-imaging and as delivery vehicles. nih.gov Functionalization with PEG linkers is a standard method to enhance their stability in biological media and reduce non-specific protein adsorption. mdpi.com While thiol-terminated PEGs are commonly used for direct attachment to the gold surface, a linker like this compound can be used to functionalize AuNPs that have been pre-coated with a layer providing amine groups. The carboxylic acid end of the linker reacts with these amines to form a stable amide bond, presenting the bromo group on the nanoparticle surface for subsequent reactions. nih.gov This strategy allows for a multi-layered functionalization approach, providing control over the surface chemistry. researchgate.net
Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles are prominent as contrast agents in magnetic resonance imaging (MRI) and in magnetic cell separation. semanticscholar.orgnih.gov For in vivo applications, a biocompatible coating is essential. researchgate.net A common strategy involves coating IONPs with a polymer that presents functional groups like amines. nih.gov this compound can then be conjugated to these amine-functionalized IONPs. The carboxylic acid reacts with the surface amines, creating a stable, hydrophilic PEG layer. This PEG shell improves colloidal stability and prolongs circulation time by evading the reticuloendothelial system. nih.govnih.gov The terminal bromine offers a site for attaching targeting ligands or other molecules.
Polymeric Nanomaterials: Polymeric nanoparticles and polymersomes are versatile platforms for drug delivery. Their surfaces can be tailored using linkers like this compound. For instance, polymersomes synthesized to have amine groups on their surface can be reacted with the carboxylic acid of this compound. nih.gov This process attaches the PEG-Br moiety to the surface, enhancing hydrophilicity and providing a reactive site for further conjugation, thereby expanding the therapeutic or diagnostic utility of the polymersome.
Carbon-Based Nanomaterials: Materials such as carbon nanotubes (CNTs) and graphene oxide (GO) possess unique physical and electronic properties but often require surface functionalization to improve their solubility and biocompatibility for biomedical applications. semanticscholar.orgnih.govfigshare.com Covalent functionalization provides a robust method for modifying these materials. nih.gov GO, with its abundant surface carboxyl groups, can be modified to present amine groups. mdpi.com Alternatively, the carboxyl groups of a linker like this compound can be directly coupled to amine-functionalized CNTs or graphene derivatives. This PEGylation strategy significantly enhances the stability of carbon nanomaterials in physiological solutions, a prerequisite for applications like drug delivery and bioimaging. nih.govarxiv.org
The effectiveness of a targeted nanocarrier depends not only on the presence of a targeting ligand but also on its density and presentation on the nanoparticle surface. nih.gov An optimal ligand density is crucial for achieving efficient binding to target cells while avoiding potential issues related to steric hindrance or non-specific interactions.
The use of well-defined, heterobifunctional linkers like this compound is instrumental in achieving this control. By carefully managing the stoichiometry of the conjugation reaction between the linker and the nanoparticle, the number of attached ligands can be precisely modulated. nih.gov The PEG4 spacer plays a critical role by extending the ligand away from the nanoparticle surface, which can overcome steric hindrance and allow for more effective interaction with its cellular receptor. nih.gov Research has shown that the length of the PEG spacer itself is a critical parameter; a spacer that is too long might "fold back" and obscure the ligand, while one that is too short may not provide sufficient separation from the surface. nih.gov The defined length of the PEG4 unit in this compound provides a consistent spacer length, enabling systematic studies to optimize ligand presentation and, consequently, the therapeutic or diagnostic performance of the nanocarrier.
Table 2: Functionalization of Nanomaterials Using PEG-Based Linkers
| Nanomaterial Type | Functionalization Goal | Role of PEG Linker | Example Application |
|---|---|---|---|
| Gold Nanoparticles (AuNP) | Enhance stability, biocompatibility, and provide handles for conjugation. nih.govmdpi.com | Forms a hydrophilic corona; terminal groups attach targeting ligands. | Bio-imaging, Drug Delivery nih.gov |
| Iron Oxide Nanoparticles (IONP) | Improve colloidal stability and circulation time; enable targeted delivery. nih.govresearchgate.net | Prevents opsonization; allows conjugation of targeting peptides (e.g., RGD). nih.gov | MRI Contrast Agents semanticscholar.org |
| Carbon Nanotubes (CNT) | Increase aqueous solubility and stability for in vivo use. nih.govarxiv.org | Covalently or non-covalently attaches to the surface, rendering it hydrophilic. | Drug Delivery, Bio-imaging semanticscholar.org |
| Polymeric Nanoparticles | Add surface functionality and improve biocompatibility. nih.gov | Provides a hydrophilic shield and a reactive site for attaching biomolecules. | Targeted Drug Delivery nih.gov |
Application as Initiators and Scaffolds in Polymer Chemistry
The precise structure of this compound makes it a valuable molecule for synthesizing advanced polymers. The bromo- group can serve as an initiation site for controlled polymerization, while the PEG chain and carboxylic acid become integral parts of the final polymer architecture.
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization method used to create polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comcmu.edu The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. sigmaaldrich.com
The initiation of ATRP requires a molecule with a radically transferable atom, usually a halogen. The alkyl bromide functionality in this compound makes it an effective ATRP initiator. acs.org The polymerization process is as follows:
Initiation: The copper(I) catalyst complex abstracts the bromine atom from this compound. This creates a carbon-centered radical and oxidizes the catalyst to a copper(II) species.
Propagation: The generated radical adds to a monomer (e.g., styrene, acrylate, or methacrylate), starting the growth of the polymer chain.
Deactivation: The copper(II) complex can transfer the halogen atom back to the propagating polymer chain, reforming a dormant species and the copper(I) catalyst. This reversible deactivation step is key to maintaining control over the polymerization.
Using this compound as an initiator allows for the synthesis of well-defined block copolymers. nih.gov The polymerization grows from the bromo- end, resulting in a polymer structure of (HOOC-CH2-PEG4)-block-(Polymer). The integrated PEG block enhances the hydrophilicity of the resulting copolymer, which is highly desirable for biomedical applications. acs.orgnih.gov Furthermore, the terminal carboxylic acid group remains available for subsequent conjugation, allowing the entire polymer to be anchored to surfaces, proteins, or other molecules. acs.org This "grafting-from" approach is a common strategy for modifying surfaces with well-defined polymer brushes.
Table 3: Key Components for ATRP Initiated by a Bromo-PEG Compound
| Component | Example | Function in the System |
|---|---|---|
| Initiator | This compound | Provides the alkyl halide group to start the polymerization. Its structure is incorporated into the final polymer. acs.org |
| Monomer | Methyl Methacrylate (MMA) | The building block of the polymer chain. |
| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex that reversibly activates and deactivates the polymer chain. sigmaaldrich.com |
| Ligand | PMDETA, TPMA | Solubilizes the metal salt and tunes the reactivity of the catalyst. sigmaaldrich.comcmu.edu |
| Solvent | Anisole, DMF | Dissolves all components and affects the polymerization rate. |
Synthesis of Star-Shaped and Branched Polymeric Architectures
The dual functionality of this compound is particularly advantageous for creating non-linear polymer structures like star-shaped and branched polymers. The bromo group can serve as an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu
In a typical approach, the carboxylic acid end of this compound can be anchored to a multifunctional core molecule. Subsequently, the bromo-functionalized arms can initiate the ATRP of various monomers, such as styrenes or (meth)acrylates. cmu.edu This "core-first" method allows for the growth of polymer chains outward from the central core, resulting in a star-shaped architecture. The length of the polymer arms can be precisely controlled by adjusting the ratio of monomer to initiator. acs.org For instance, a macroinitiator can be formed and subsequently used to polymerize monomers like methyl acrylate, leading to well-defined block copolymers with low dispersity values (as low as 1.05). acs.org
Development of pH-Responsive and Stimuli-Responsive Polymer Systems
The carboxylic acid moiety of this compound is a key feature for engineering pH-responsive polymers. hacettepe.edu.tr Polymers containing such weak acidic groups can ionize in response to changes in the environmental pH. hacettepe.edu.trrsc.org At pH values above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate, leading to increased hydrophilicity and electrostatic repulsion between polymer chains. This can cause the polymer to swell or dissolve. Conversely, in acidic conditions below its pKa, the group remains protonated and uncharged, making the polymer more hydrophobic and potentially causing it to shrink or precipitate. hacettepe.edu.tr
Contributions to Peptide and Protein Conjugation
The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic biomolecules. nih.govnih.gov Heterobifunctional linkers like this compound are instrumental in achieving controlled and site-selective modifications.
Site-Selective PEGylation of Peptides and Proteins for Modified Bioactivity
Site-selective PEGylation aims to attach a single PEG chain at a specific location on a protein or peptide, which is crucial for preserving its biological activity while enhancing its therapeutic profile. nih.govnih.gov The this compound linker offers a versatile platform for such modifications.
The carboxylic acid group can be activated (e.g., with EDC or HATU) to react specifically with the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue on the protein surface, forming a stable amide bond. broadpharm.com By carefully controlling the reaction conditions, such as pH, it is possible to favor modification at the N-terminus, which often has a lower pKa than lysine residues. researchgate.net This approach can yield a more homogeneous product compared to non-specific PEGylation methods. biopharminternational.com The bromo-terminus of the attached PEG linker remains available for further conjugation or can be converted to other functional groups if needed. The PEGylation process can shield the protein from enzymatic degradation and reduce renal clearance, thereby extending its circulating half-life. biopharminternational.combiocompare.com
| Parameter | Effect of PEGylation | Source |
| Immunogenicity | Masks immunogenic sites, reducing antibody formation. | biopharminternational.com |
| Solubility | Improves solubility and physical-chemical stability. | biopharminternational.com |
| Circulating Half-Life | Increases due to larger hydrodynamic radius, reducing renal clearance. | biopharminternational.combiocompare.com |
| Biological Activity | Can be largely maintained with site-specific modification. | biopharminternational.com |
Synthesis of PEG-Peptide Conjugates for Amphiphilic Assemblies and Drug Delivery Vehicles
The synthesis of amphiphilic molecules that can self-assemble into nanostructures is a cornerstone of advanced drug delivery. nih.govrsc.org this compound is an ideal component for creating PEG-peptide amphiphiles. In this context, a hydrophobic peptide sequence is coupled to the hydrophilic this compound linker. acs.org
The synthesis typically involves coupling the carboxylic acid end of the PEG linker to the N-terminal amine of a custom-synthesized peptide. peptide.com The resulting amphiphilic conjugate consists of a hydrophilic PEG block and a hydrophobic peptide block. In an aqueous environment, these conjugates spontaneously self-assemble to minimize the exposure of the hydrophobic peptide to water. nih.gov This process can lead to the formation of various nanostructures, such as spherical micelles or vesicles, where the hydrophobic peptides form the core and the hydrophilic PEG chains form the outer corona. nih.govrsc.org
These self-assembled nanoparticles can serve as carriers for hydrophobic drugs, which are encapsulated within the core. nih.govrsc.org The PEG corona provides a stealth-like quality, helping the nanoparticles evade the immune system and prolonging their circulation time. researchgate.net Furthermore, if the peptide sequence is designed to be environmentally responsive (e.g., to pH or enzymes), the nanoparticles can be engineered to release their drug payload at a specific target site, such as a tumor. nih.govrsc.org
| Structure Component | Function | Source |
| Hydrophobic Peptide Core | Encapsulates hydrophobic drugs; drives self-assembly. | nih.govnih.gov |
| Hydrophilic PEG Corona | Provides aqueous stability; shields from immune system. | researchgate.netacs.org |
| Overall Amphiphile | Self-assembles into nanocarriers (micelles, vesicles). | nih.govrsc.org |
Spectroscopic and Chromatographic Characterization of Conjugates and Polymeric Assemblies
Advanced Biophysical Techniques for Supramolecular Assembly Characterization
Advanced biophysical techniques are crucial for understanding the size, morphology, stability, and biological interactions of supramolecular assemblies and bioconjugates. These methods provide essential data for validating the successful synthesis and functionalization of materials like those potentially incorporating Br-PEG4-CH2COOH.
Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis of Nanoconstructs
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size distribution and polydispersity index (PDI) of particles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles diffuse more slowly, resulting in lower frequency fluctuations, while smaller particles diffuse faster, leading to higher frequency fluctuations. The intensity of scattered light is proportional to the sixth power of the particle diameter, making DLS sensitive to the presence of larger particles acs.org. This technique is fundamental for assessing the size and stability of nanoconstructs, such as nanoparticles, liposomes, or polymer assemblies, which are often formed using PEGylated linkers.
While specific DLS data for nanoconstructs utilizing this compound were not found, DLS is routinely employed to characterize various nanoparticle formulations. For instance, studies have reported nanocomplexes with particle sizes ranging from 150 to 400 nm, with the ability to tune these sizes by altering composition google.com. Instrumentation such as the Malvern ZetaSizer Nano ZS is commonly used, employing a He–Ne laser (632.8 nm) to measure scattered light at a specific angle (e.g., 173°) after sample equilibration scholaris.ca. The zeta potential, a measure of surface charge, is also often determined using DLS, providing insights into colloidal stability, typically within a range of -30 mV to +30 mV acs.orgscholaris.ca.
Table 1: Typical DLS Parameters for Nanoconstruct Characterization
| Parameter | Typical Value/Range | Description | Source Example |
| Hydrodynamic Diameter | 10 nm - 500 nm | Size of the nanoconstruct in solution, including its hydration shell. | google.com, scholaris.ca, acs.org |
| Polydispersity Index (PDI) | 0.05 - 0.3 | Measure of the size distribution of particles; lower values indicate a narrower distribution. | General DLS knowledge |
| Zeta Potential | -30 mV to +30 mV | Indicates the surface charge of the nanoconstruct, crucial for colloidal stability. | scholaris.ca, acs.org |
Western Blotting and Immunostaining for Bioconjugate Validation and Cellular Interactions
Western blotting and immunostaining are indispensable techniques for verifying the presence and location of specific molecules, including bioconjugates. Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane (e.g., nitrocellulose or PVDF), and then detecting specific proteins using antibodies. Immunostaining, often performed via immunofluorescence, visualizes the localization of target molecules within cells or tissues using fluorescently labeled antibodies.
While direct applications of this compound in these techniques were not found, related PEGylated compounds are utilized. For example, BOC-NH-PEG4-CH2COOH has been mentioned in the context of dual-color Western blotting rockefeller.edu. Similarly, Alkyne-PEG4-Biotin, another PEG-based reagent, is used in immunostaining protocols to detect specific signals via a biotin-streptavidin system biorxiv.org. The general workflow for Western blotting includes blocking the membrane with a protein-rich solution (like BSA) to prevent non-specific antibody binding, followed by incubation with primary antibodies specific to the target molecule, and then a secondary antibody conjugated to an enzyme or fluorophore for detection nih.gov. Immunostaining protocols typically involve fixing cells, permeabilizing membranes if intracellular targets are to be detected, blocking, and then applying specific antibodies, often followed by fluorescently labeled secondary antibodies for visualization under a microscope biorxiv.org. These methods are vital for confirming that PEG linkers like this compound have been successfully incorporated into conjugates and for studying their interactions with biological systems.
Confocal Laser Scanning Microscopy for Cellular Uptake and Localization Studies
Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that allows for the visualization of fluorescently labeled samples with high resolution and optical sectioning capabilities. This enables the study of cellular uptake, distribution, and localization of nanoparticles, drug delivery systems, or bioconjugates within cells. By scanning a focused laser beam across the sample and detecting emitted fluorescence, CLSM can generate detailed 3D images, minimizing background noise and out-of-focus light.
Studies employing CLSM for cellular uptake and localization often involve labeling nanoconstructs with fluorescent dyes. For instance, lipid nanoparticles (LNPs) labeled with Alexa Fluor 647 have been used to study their uptake and colocalization with cellular compartments like endosomes nih.gov. Nanocapsules and peptide conjugates have also been visualized using CLSM to track their entry into cells, distribution within the cytosol, and localization within the nucleus or on the nuclear membrane mpg.deuni-koeln.de. Typical experimental procedures involve seeding cells on coverslips, incubating them with fluorescently labeled constructs, fixing the cells (e.g., with paraformaldehyde), staining nuclei (e.g., with DAPI), and then imaging using specific laser excitation and emission filters tailored to the fluorophores used nih.govucl.ac.uk. These studies are critical for understanding the biological fate and efficacy of materials that might incorporate this compound.
Compound List
this compound
BOC-NH-PEG4-CH2COOH
Alkyne-PEG4-Biotin
Alexa Fluor 647
DAPI
BSA (Bovine Serum Albumin)
Nitrocellulose membrane
PVDF membrane
Streptavidin-conjugated fluorophores
Lipid nanoparticles (LNPs)
Nanocapsules
Peptides
Nanoparticles
Nanosilica
Gold nanoparticles
Propargyl-PEG4-CH2COOH
Fmoc-NH-PEG4-CH2COOH
Thiol-dPEG4-acid
Future Research Directions and Emerging Paradigms for Heterobifunctional Peg Linkers
Rational Design of Linker Properties for Enhanced Molecular Recognition and Activity
The performance of a heterobifunctional PEG linker is intrinsically linked to its physicochemical properties, which can be rationally designed and optimized. For linkers like Br-PEG4-CH2COOH, key design considerations include the length and flexibility of the PEG chain, as well as the nature and reactivity of the terminal functional groups.
Table 1: Properties and Reactivity of this compound
| Property/Reactivity | Description | Source(s) |
| Chemical Structure | Heterobifunctional PEG linker: Bromine (Br) at one end, Carboxylic Acid (CH2COOH) at the other, separated by PEG4 chain. | biochempeg.combroadpharm.comnih.gov |
| Molecular Formula | C11H21BrO6 (Biopharma PEG) / C10H19BrO6 (PubChem) | biochempeg.comnih.gov |
| Molecular Weight | 329.185 g/mol | biochempeg.com |
| Functional Group 1 (Br) | Excellent leaving group for nucleophilic substitution reactions. | biochempeg.combroadpharm.comnih.govdcchemicals.com |
| Functional Group 2 (COOH) | Reacts with primary amines (e.g., on proteins, peptides) via coupling agents (EDC, HATU) to form stable amide bonds. | biochempeg.comresearchgate.netamericanpharmaceuticalreview.comthermofisher.com |
| PEG Spacer (PEG4) | Hydrophilic, enhances aqueous solubility, provides spacing and flexibility. | biochempeg.comchempep.commolecularcloud.orgaxispharm.comcheckrare.combroadpharm.com |
| Applications | Bioconjugation, PROTACs, ADCs, nanotechnology, materials science. | biochempeg.commdpi.comfcad.comacs.org |
| Storage | Typically -5°C to -20°C, dry, protected from light. | biochempeg.comresearchgate.netamericanpharmaceuticalreview.com |
Development of Novel Reaction Chemistries for Efficient and Selective Conjugation
The utility of this compound hinges on the efficiency and selectivity of its conjugation chemistries. The bromine atom serves as a versatile electrophile, readily undergoing nucleophilic substitution reactions biochempeg.combroadpharm.comnih.govdcchemicals.com. The carboxylic acid group is typically activated using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds with primary amines biochempeg.comresearchgate.netamericanpharmaceuticalreview.comthermofisher.com.
Future research directions aim to enhance these established methods and explore novel chemistries. For the bromine terminus, advancements could include developing more specific nucleophilic substitution reactions, perhaps utilizing transition metal catalysis or milder reaction conditions to broaden substrate compatibility and minimize side reactions. Alternatively, the bromine could be transformed into other functional groups suitable for bioorthogonal chemistries, such as azides or alkynes, enabling highly specific "click" reactions nih.gov. For the carboxylic acid, research is exploring new coupling reagents that offer higher yields, improved solubility, reduced epimerization (for chiral molecules), and greater orthogonality. The development of site-specific conjugation strategies is paramount, aiming to selectively functionalize one end of a heterobifunctional linker before the other, or to attach the linker to specific sites on biomolecules nih.govmdpi.comnih.govnih.govucl.ac.ukmdpi.comnih.gov. This precision is crucial for creating homogeneous and well-characterized bioconjugates, thereby improving reproducibility and therapeutic outcomes.
Expansion into New Therapeutic Modalities and Advanced Materials Applications
The inherent versatility of heterobifunctional PEG linkers like this compound is driving their application in an expanding array of therapeutic modalities and advanced materials. In therapeutics, these linkers are critical components in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) mdpi.comfcad.comacs.org.
In ADCs, PEG linkers can improve the solubility and stability of hydrophobic cytotoxic drugs, while also providing spatial separation between the antibody and the payload, potentially influencing drug release kinetics biochempeg.comamericanpharmaceuticalreview.comfcad.comresearchgate.net. For PROTACs, the linker's length, flexibility, and composition are vital for forming a stable ternary complex between the target protein and the E3 ubiquitin ligase, which is essential for protein degradation nih.govexplorationpub.comprecisepeg.comnih.gov. This compound, with its defined PEG length and dual functionality, is well-suited for exploring novel linker designs in these areas. Future research could involve creating PROTACs with optimized PEG4-based linkers that enhance ternary complex formation or ADCs with this compound-derived linkers that improve payload delivery and release.
Beyond therapeutics, this compound and similar linkers hold promise in advanced materials. They can be used for surface functionalization to create biocompatible, non-fouling coatings for medical devices or biosensors biochempeg.comchempep.com. The ability to attach biomolecules or other functional moieties via the distinct ends of the linker allows for the creation of complex, multi-functional material surfaces. Research is also exploring their use in hydrogels, nanoparticles, and other biomaterials for controlled release, diagnostics, and tissue engineering.
Computational Modeling and In Silico Approaches for Predictive Linker Design
The complexity of designing optimal PEG linkers necessitates the integration of computational and in silico approaches. These methods can predict various linker properties and their impact on conjugate behavior, thereby accelerating the development process and reducing experimental trial-and-error.
Computational modeling can provide insights into linker flexibility, conformational dynamics, solubility, and potential interactions within complex biological systems, such as the ternary complex formed by PROTACs explorationpub.comnih.gov. By simulating how different linker lengths, compositions, and rigidities affect these parameters, researchers can rationally design linkers like this compound to achieve desired outcomes. For instance, molecular dynamics simulations can predict the stability of the ternary complex, guiding the selection of optimal linker lengths for PROTAC efficacy. Furthermore, quantitative structure-activity relationship (QSAR) studies and machine learning algorithms are emerging as powerful tools for predicting linker performance and identifying promising candidates for synthesis and experimental validation explorationpub.com. Future research will likely see increased use of these in silico methods to guide the design of next-generation PEG linkers, ensuring that properties such as molecular recognition, conjugation efficiency, and therapeutic activity are maximized.
Compound List
this compound
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PROTAC (Proteolysis Targeting Chimera)
ADC (Antibody-Drug Conjugate)
Q & A
Q. Q1. What are the standard protocols for synthesizing Br-PEG4-CH2COOH, and how can purity be validated experimentally?
Answer: Synthesis typically involves a multi-step process:
PEGylation : Initiate with tetraethylene glycol (PEG4) to ensure proper chain length.
Bromine Introduction : React PEG4 with bromoacetyl bromide under anhydrous conditions.
Carboxylation : Introduce the CH2COOH group via esterification or thiol-maleimide chemistry.
Purification : Use preparative HPLC or size-exclusion chromatography (SEC) to isolate the compound.
Validation :
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H NMR (δ ~3.6 ppm for PEG methylene groups; δ ~2.5 ppm for CH2COOH protons) and ¹³C NMR (δ ~170 ppm for carboxyl carbon) confirm functional groups .
- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) validate ester and PEG linkages .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures accurate molecular weight determination and detects impurities .
Advanced Research Questions
Q. Q3. How can researchers optimize the conjugation efficiency of this compound with biomolecules (e.g., peptides) under varying pH conditions?
Answer: Methodology :
- Design of Experiments (DoE) : Vary pH (5.0–8.0), molar ratios (1:1 to 1:5), and reaction time (2–24 hrs).
- Analytical Tools :
- SDS-PAGE : Monitor conjugation efficiency via band shifts.
- UV-Vis Spectroscopy : Quantify unreacted biomolecules using extinction coefficients.
- HPLC-SEC : Separate conjugated vs. free species to calculate yield .
Key Insight : Optimal conjugation occurs near pH 7.4 (physiological conditions) due to balanced nucleophilicity of thiol/amine groups .
Q. Q4. What experimental strategies resolve contradictions in reported stability data for this compound in aqueous buffers?
Answer: Contradiction Analysis :
- Variable Identification : Compare storage conditions (e.g., light exposure, temperature) and buffer composition (e.g., presence of antioxidants).
- Controlled Replication : Repeat stability assays (e.g., HPLC at t=0, 24, 48 hrs) under standardized conditions (4°C, dark, pH 7.4).
- Statistical Validation : Use ANOVA to assess degradation rates across studies; outliers may indicate impurities or improper handling .
Recommendation : Pre-purify buffers via chelation (e.g., EDTA) to minimize metal-catalyzed oxidation .
Q. Q5. How can researchers ensure reproducibility in this compound-based nanoparticle synthesis across laboratories?
Answer: Standardization Framework :
Material Consistency : Source PEG4 from a single supplier (e.g., Sigma-Aldrich) to avoid batch variability.
Protocol Harmonization : Publish detailed synthesis steps, including stirring speed, solvent grade, and drying time.
Cross-Lab Validation : Share raw NMR/HPLC data via open-access repositories for peer validation .
Case Study : A 2024 interlaboratory study reduced variability by 40% using standardized SEC protocols .
Methodological Considerations
Q. Q6. What statistical approaches are recommended for analyzing dose-response data in this compound drug delivery studies?
Answer:
Q. Q7. How should researchers design controls to isolate the effects of this compound in cellular uptake assays?
Answer: Control Groups :
Negative Control : Untreated cells or PEG4-only treatment.
Competitive Inhibition : Co-administer free bromoacetate to block non-specific binding.
Fluorescence Quenching : Use FITC-labeled this compound with/without sodium azide to distinguish active vs. passive uptake .
Data Presentation & Ethical Compliance
Q. Q8. What are the best practices for reporting this compound experimental data in publications?
Answer:
- Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and MALDI-TOF traces.
- Data Tables : Summarize purity, yield, and stability metrics (Table 1).
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥95% |
| Molecular Weight | MALDI-TOF | 352.2 ± 1.5 Da |
| Aqueous Solubility | Dynamic Light Scattering | >50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
